Cyclopentanone, 2-(phenylthio)-
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Overview
Description
Cyclopentanone, 2-(phenylthio)- is an organic compound with the molecular formula C11H12OS. It is a derivative of cyclopentanone where a phenylthio group is attached to the second carbon of the cyclopentanone ring. This compound is a yellow oil with a molecular weight of 192.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2-(phenylthio)- can be synthesized through various methods. One common method involves the reaction of cyclopentanone with thiophenol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF). The product is then purified through distillation or chromatography .
Industrial Production Methods
Industrial production of cyclopentanone, 2-(phenylthio)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives
Scientific Research Applications
Cyclopentanone, 2-(phenylthio)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action of cyclopentanone, 2-(phenylthio)- involves its interaction with various molecular targets. The phenylthio group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simple cyclic ketone with similar structural features but lacks the phenylthio group.
Cyclohexanone: A six-membered ring ketone with different chemical properties.
2-Pentanone: A linear ketone with different reactivity and applications .
Uniqueness
Cyclopentanone, 2-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
52190-40-6 |
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Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2-phenylsulfanylcyclopentan-1-one |
InChI |
InChI=1S/C11H12OS/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
InChI Key |
QNLDAYXGSRPMJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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